![molecular formula C11H13ClN2S B3060014 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride CAS No. 1609400-53-4](/img/structure/B3060014.png)
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride is a compound that has been studied for its potential in various scientific research applications, particularly in the field of antimicrobial activity. Research by Visagaperumal et al. (2010) involved the synthesis of derivatives of 1-substituted phenyl methanamine, which were evaluated for their antibacterial and antifungal activities. These derivatives showed variable degrees of antimicrobial activity, suggesting the potential use of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride in developing antimicrobial agents (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, G. Satyanarayana, 2010).
Histamine H1 Receptor Ligands
Another area of research involves the study of thiazol-4-ylethanamines, which include derivatives similar to 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride, for their histaminergic H1-receptor activities. Walczyński et al. (1999) synthesized a series of 2-substituted thiazol-4-ylethanamines and tested them for their H1-receptor activities. The study found that compounds with 2-phenyl substitution showed weak H1-agonistic activity, indicating the potential for these compounds to influence histamine-related biological pathways (K. Walczyński, H. Timmerman, O. Zuiderveld, M. Q. Zhang, R. Glinka, 1999).
Potential Therapeutic Agents
In the context of the COVID-19 pandemic, research by Abu-Melha et al. (2022) on 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines, which share structural similarities with 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride, revealed promising results. These compounds were synthesized and evaluated using molecular docking studies against the COVID-19 main protease. The findings suggested that these compounds could serve as potential therapeutic agents against COVID-19, highlighting the versatility of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride derivatives in medical research (Sraa Abu-Melha, M. M. Edrees, M. Said, S. Riyadh, N. Al-Kaff, S. M. Gomha, 2022).
properties
IUPAC Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;/h1-7,12H,8-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URETZWNNAGYGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride | |
CAS RN |
1609400-53-4 | |
Record name | 2-Thiazolemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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